isopropyl 2-(2-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A series of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives has been synthesized via sequential two-step, one-pot, multicomponent reaction using imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate catalyzed by p-toluenesulfonic acid under microwave-assisted conditions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic tools such as FT-IR, 1H NMR, 13C NMR, and MS .
Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary. For example, 1-(4-Methoxyphenyl)-1H-imidazole has a molecular weight of 174.20 and is a solid at room temperature .
Scientific Research Applications
Anticancer Potential
Imidazole-based compounds, due to their novel chemical structures, have been the focus of drug discovery efforts aimed at identifying new therapeutic agents. A study by Sharma et al. (2014) synthesized new imidazole derivatives and evaluated their anticancer potential against a human cancer cell line panel. Their findings highlighted the significant anticancer activity of certain derivatives, indicating the potential utility of these compounds in cancer treatment (Sharma et al., 2014).
Drug Metabolism Modifiers
Research on 1-arylimidazoles, including compounds with isopropyl groups, has shown their ability to inhibit oxidative drug-metabolizing enzyme systems in rat liver microsomes. These findings suggest applications in modulating drug metabolism, potentially affecting the pharmacokinetics of various drugs (Leibman & Ortiz, 1973).
Synthetic Applications
Palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones, as reported by Mancuso et al. (2017), showcases the versatility of imidazole derivatives in organic synthesis. These methodologies offer pathways for creating complex molecules that could have various pharmaceutical applications (Mancuso et al., 2017).
Antiulcer Agents
Compounds with imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized with potential applications as antiulcer agents, demonstrating both antisecretory and cytoprotective properties in preclinical models. This highlights the potential therapeutic uses of these derivatives in treating ulcers (Starrett et al., 1989).
Corrosion Inhibition
The corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions was explored by Prashanth et al. (2021), demonstrating significant protective effects against corrosion. This suggests applications in industrial settings where corrosion resistance is crucial (Prashanth et al., 2021).
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that research into imidazole derivatives, including the compound you mentioned, could potentially lead to the development of new drugs in the future .
properties
IUPAC Name |
propan-2-yl 2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(2)30-22(28)14-26-20-7-5-4-6-19(20)24-23(26)16-12-21(27)25(13-16)17-8-10-18(29-3)11-9-17/h4-11,15-16H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRGYASISASJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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